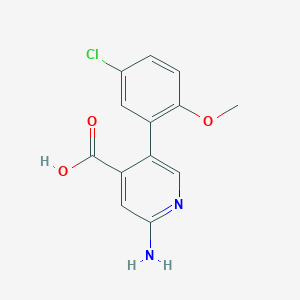
2-Methoxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(3-trifluoromethylphenyl)nicotinic acid (2-M-5-TFPN), also known as 5-trifluoromethyl-2-methoxyphenyl nicotinic acid, is a synthetic organic compound belonging to the class of nicotinic acid derivatives. It is a white crystalline solid, soluble in water and ethanol. It has a melting point of 173-174 °C and a molecular weight of 315.27 g/mol. 2-M-5-TFPN has a variety of applications in scientific research, including as an inhibitor of enzymes and as a potential therapeutic agent for certain diseases.
Wissenschaftliche Forschungsanwendungen
2-M-5-TFPN has a number of applications in scientific research. It has been used as an inhibitor of enzymes, such as tyrosine kinase, cyclooxygenase-2, and cytochrome P450. It has also been used as a potential therapeutic agent for certain diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, it has been used as a ligand for the study of protein-ligand interactions.
Wirkmechanismus
2-M-5-TFPN acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. It also acts as a ligand for the study of protein-ligand interactions, by binding to specific amino acid residues in the protein and forming a stable complex.
Biochemical and Physiological Effects
2-M-5-TFPN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as tyrosine kinase, cyclooxygenase-2, and cytochrome P450. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to have neuroprotective and neuroregenerative effects, as well as anti-diabetic and anti-Alzheimer’s disease effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-M-5-TFPN has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in water and ethanol. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 2-M-5-TFPN is a synthetic organic compound, and as such it may be toxic if ingested or inhaled.
Zukünftige Richtungen
Future research on 2-M-5-TFPN could focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could focus on developing new methods for synthesizing 2-M-5-TFPN, as well as exploring new applications for the compound, such as in drug delivery systems. Finally, research could also focus on assessing the safety and efficacy of 2-M-5-TFPN for use in clinical trials.
Synthesemethoden
2-M-5-TFPN can be synthesized by a number of methods. One method involves the reaction of 2-methoxy-5-chlorophenyl nicotinic acid with trifluoroacetic anhydride, followed by hydrolysis to yield the desired product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures of up to 80 °C. Another method involves the reaction of 2-methoxy-5-chlorophenyl nicotinic acid with trifluoromethyl iodide, followed by treatment with a base and then hydrolysis to yield the desired product.
Eigenschaften
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-11(13(19)20)6-9(7-18-12)8-3-2-4-10(5-8)14(15,16)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPOUJNDCOTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687976 |
Source


|
| Record name | 2-Methoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261818-90-9 |
Source


|
| Record name | 2-Methoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














